![molecular formula C8H5F3N2O B177087 2-(Trifluoromethyl)-1,3-benzoxazol-5-amine CAS No. 122139-97-3](/img/structure/B177087.png)
2-(Trifluoromethyl)-1,3-benzoxazol-5-amine
Overview
Description
2-(Trifluoromethyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The trifluoromethyl group (-CF3) attached to the benzoxazole ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1,3-benzoxazol-5-amine typically involves the condensation of 2-amino-5-trifluoromethylphenol with a suitable carbonyl compound. One common method is the cyclization of 2-amino-5-trifluoromethylphenol with formic acid or formamide under acidic conditions to form the benzoxazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of 2-(Trifluoromethyl)-1,3-benzoxazol-5-amine typically involves the condensation of 2-amino-5-trifluoromethylphenol with carbonyl compounds. Common methods include cyclization reactions under acidic conditions, often using formic acid or formamide as solvents. This compound can be produced in high yields through optimized reaction conditions, such as temperature control and the use of catalysts in continuous flow reactors.
Scientific Research Applications
1. Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It is utilized in the development of novel chemical entities owing to its reactive trifluoromethyl group.
- Coordination Chemistry : It acts as a ligand in coordination complexes, which are important for catalysis and material science applications.
2. Biological Activity
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential as a new antimicrobial agent .
- Anticancer Potential : Studies have demonstrated that this compound can reduce cell viability in several cancer cell lines, indicating its potential role as a lead structure for developing anticancer therapies. The trifluoromethyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
3. Pharmaceutical Applications
- Drug Development : Ongoing research is exploring its utility as an active pharmaceutical ingredient (API) or an intermediate in drug synthesis. Its favorable pharmacokinetic properties make it a candidate for further development in therapeutic applications .
- Antiprotozoal Activity : In silico studies have suggested that derivatives of benzoxazole compounds, including this compound, may possess antimalarial and antileishmanial activities .
Antimicrobial Efficacy Study
A study conducted by Halilovic et al. evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The results indicated that this compound demonstrated superior activity against Sarcina lutea compared to other derivatives due to its enhanced lipophilicity attributed to the trifluoromethyl group .
Anticancer Research
In another investigation focusing on anticancer properties, treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines. The findings suggest that this compound could serve as a promising scaffold for developing new anticancer agents .
Summary Table of Applications
Field | Application | Findings/Remarks |
---|---|---|
Chemistry | Building block for organic synthesis | Used in synthesizing complex molecules and coordination complexes |
Biology | Antimicrobial activity | Effective against multiple bacterial strains |
Medicine | Drug development | Potential API with favorable pharmacokinetic properties |
Anticancer Research | Cell viability reduction | Significant impact on various cancer cell lines |
Antiprotozoal Activity | In silico studies indicate potential efficacy | Promising candidates for antimalarial and antileishmanial drugs |
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1,3-benzimidazole
- 2-(Trifluoromethyl)-1,3-benzothiazole
- 2-(Trifluoromethyl)-1,3-benzoxazole
Uniqueness
2-(Trifluoromethyl)-1,3-benzoxazol-5-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
2-(Trifluoromethyl)-1,3-benzoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethyl group attached to a benzoxazole ring. This structural feature enhances its lipophilicity and may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The compound's activity is often attributed to its ability to interact with specific molecular targets within cells.
Antimicrobial Activity
Studies have shown that derivatives of benzoxazole compounds, including this compound, possess notable antimicrobial properties. A study by Halilovic et al. demonstrated that benzoxazole derivatives exhibit significant activity against a range of bacteria such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 12.5 µg/mL |
Staphylococcus aureus | 6.25 µg/mL | |
Pseudomonas aeruginosa | 25 µg/mL |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication .
- Modulation of Inflammatory Pathways : Similar compounds have demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
Case Study 1: Antitrypanosomal Activity
A study investigated the compound's efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The results indicated promising activity with an EC50 value significantly lower than that of standard treatments .
Case Study 2: Anticancer Potential
Research focused on the cytotoxic effects of benzoxazole derivatives on cancer cell lines revealed that this compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability, although further research is needed to elucidate its pharmacokinetic profile fully.
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzoxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-13-5-3-4(12)1-2-6(5)14-7/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWWHTTZBXDGEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122139-97-3 | |
Record name | 2-(trifluoromethyl)-1,3-benzoxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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